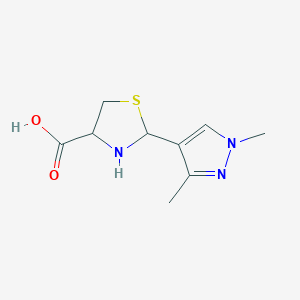

2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

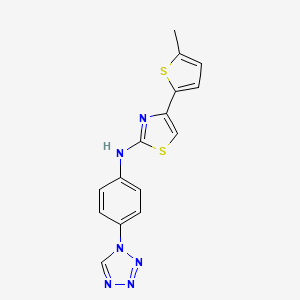

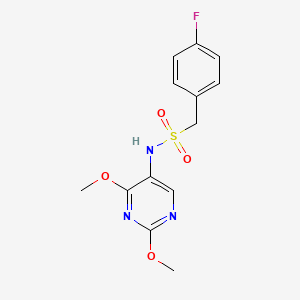

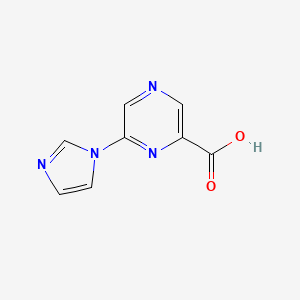

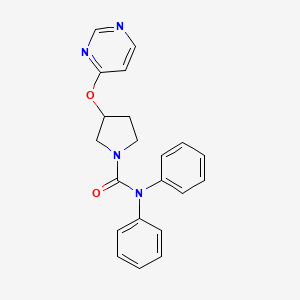

The compound “2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a thiazolidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Thiazolidine is a heterocyclic organic compound that contains a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 1,3-dimethyl-1H-pyrazol-4-yl derivative with a suitable precursor to the thiazolidine ring. The carboxylic acid group could be introduced through further functional group transformations .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazolidine rings, along with the carboxylic acid group. The presence of nitrogen and sulfur atoms in the rings would likely result in a polar molecule .Chemical Reactions Analysis

As an organic compound containing nitrogen, sulfur, and carboxylic acid functional groups, this compound could participate in a variety of chemical reactions. These could include acid-base reactions, nucleophilic substitutions, and possibly reactions involving the nitrogen or sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups and heteroatoms would likely result in a compound that is somewhat polar and capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antimicrobial potential of this compound. Its unique structure, combining a pyrazole ring with a thiazolidine moiety, makes it an intriguing candidate for combating bacterial and fungal infections. Investigating its mode of action and efficacy against specific pathogens is an ongoing area of study .

- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies suggest that 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid may exhibit anti-inflammatory effects. Researchers are keen to explore its potential as a novel anti-inflammatory agent .

- The pyrazole-thiazolidine scaffold has attracted attention in cancer research due to its diverse biological activities. Scientists are investigating whether this compound can selectively target cancer cells, inhibit tumor growth, or modulate key signaling pathways. Early results indicate promising anticancer properties .

- Parasitic diseases, such as leishmaniasis and malaria, remain global health challenges. Some pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities . Researchers are exploring whether 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid could be a valuable addition to the arsenal of antiparasitic drugs.

- The carboxylic acid group in this compound allows for metal coordination. Researchers investigate its ability to form complexes with transition metals. These complexes may have applications in catalysis, materials science, or as potential therapeutic agents .

- Scientists use 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid as a tool compound in biochemical and pharmacological assays. Its interactions with enzymes, receptors, and cellular pathways provide valuable insights into drug discovery and mechanism of action .

Antimicrobial Activity

Anti-inflammatory Properties

Anticancer Research

Antiparasitic Applications

Metal Coordination Studies

Biochemical and Pharmacological Assays

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-5-6(3-12(2)11-5)8-10-7(4-15-8)9(13)14/h3,7-8,10H,4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEAJUWJEQROSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2NC(CS2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)

![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)